molecular formula C12H18ClNO2S B12443125 N-Butyl-4-(2-chloroethyl)-benzenesulfonamide CAS No. 1018537-08-0

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide

Cat. No.: B12443125
CAS No.: 1018537-08-0
M. Wt: 275.80 g/mol
InChI Key: FTWHJNXQIQRLJH-UHFFFAOYSA-N
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Description

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a butyl group, a chloroethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(2-chloroethyl)-benzenesulfonamide typically involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with n-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzenesulfonamide moiety can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: Products include sulfonic acids or sulfonate esters.

    Reduction: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-Butyl-4-(2-chloroethyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzenesulfonamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-4-(2-bromoethyl)-benzenesulfonamide
  • N-Butyl-4-(2-iodoethyl)-benzenesulfonamide
  • N-Butyl-4-(2-fluoroethyl)-benzenesulfonamide

Uniqueness

N-Butyl-4-(2-chloroethyl)-benzenesulfonamide is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

1018537-08-0

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

IUPAC Name

N-butyl-4-(2-chloroethyl)benzenesulfonamide

InChI

InChI=1S/C12H18ClNO2S/c1-2-3-10-14-17(15,16)12-6-4-11(5-7-12)8-9-13/h4-7,14H,2-3,8-10H2,1H3

InChI Key

FTWHJNXQIQRLJH-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)CCCl

Origin of Product

United States

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